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Compound of Interest

Compound Name: 4-Chloro-4-fluoro-butyrophenone

Cat. No.: B3265847

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the
pharmaceutical intermediate, 4-Chloro-4'-fluorobutyrophenone. The information presented
herein is intended to support research, development, and quality control efforts within the
pharmaceutical and chemical industries. This document details the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental
protocols utilized for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Chloro-4'-
fluorobutyrophenone, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The *H and **C NMR data for 4-Chloro-4'-fluorobutyrophenone are
presented below.

Table 1: *H NMR Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone[1][2]
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
) 2H, Aromatic (ortho to
8.03-7.97 multiplet
C=0)
_ 2H, Aromatic (meta to
7.17-7.09 multiplet
C=0)
3.68 triplet 6.2 2H, -CH>-Cl
3.15 triplet 7.0 2H, -CO-CHz2-
2.22 triplet of triplets 7.0,6.2 2H, -CH2-CH2-CHz2-

Table 2: 13C NMR Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone[1][2]

Chemical Shift (6, ppm) Splitting (J, Hz) Assignment

197.3 C=0

166.1 d, J1C-F = 254.7 C-F

133.2 d, JaC-F=43 Aromatic C (parato F)
130.6 d, JsC-F=9.3 2CH, Aromatic (meta to F)
115.9 d, J2C-F=22.2 2CH, Aromatic (ortho to F)
44.6 -CH2-Cl

35.2 -CO-CHz-

26.7 -CH2-CH2-CHa2-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 4-Chloro-4'-fluorobutyrophenone are listed below.

Table 3: Infrared (IR) Absorption Data for 4-Chloro-4'-fluorobutyrophenone
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3060 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1685 Strong C=0 (Aryl Ketone) Stretch
~1595 Medium C=C (Aromatic) Stretch
~1230 Strong C-F Stretch
~770 Strong C-CI Stretch

(Note: The exact peak positions may vary slightly depending on the sample preparation and

instrument.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (GC-MS) Data for 4-Chloro-4'-fluorobutyrophenone[1][2][3]

mlz Relative Intensity (%) Assignment

200 1 [M]* (Molecular lon)

164 1 [M-HCI]*

138 43 [CsHeFO]*

123 100 [C7H4FO]* (Fluorobenzoyl
cation)

107 10 [C7HaF]*

95 29.4 [CoHaF]*

Experimental Protocols
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The following sections outline the general methodologies for the acquisition of the
spectroscopic data presented above.

NMR Spectroscopy

The NMR spectra were obtained on a 400 MHz spectrometer.[3] The sample was dissolved in
deuterated chloroform (CDCIs). Chemical shifts are reported in parts per million (ppm) relative
to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The
sample was prepared as a potassium bromide (KBr) pellet. A small amount of the sample was
mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was
recorded over the range of 4000-400 cm~1,

Mass Spectrometry

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. The sample was introduced into the mass spectrometer via the gas chromatograph.
The ionization method employed was electron ionization (El) at 75 eV.[3]

Synthesis Workflow

4-Chloro-4'-fluorobutyrophenone is commonly synthesized via a Friedel-Crafts acylation
reaction. The following diagram illustrates this synthetic pathway.

Fluorobenzene

4-Chloro-4'-fluoro-

butyrophenone

e ————
- b

4-Chlorobutyryl ———— "  Friedel-Crafts \\
Chloride ! Acylation

r HCI (byproduct)
AICls (catalyst)
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Synthesis of 4-Chloro-4'-fluorobutyrophenone.

This reaction involves the acylation of fluorobenzene with 4-chlorobutyryl chloride in the
presence of a Lewis acid catalyst, typically aluminum chloride (AICIs). The electrophilic
substitution occurs predominantly at the para position of the fluorobenzene ring due to the
directing effect of the fluorine atom.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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